

An In-Depth Technical Guide to the Thermodynamic Properties of Bromopentafluoroethane (C₂BrF₅)

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: *Bromopentafluoroethane*

Cat. No.: *B1581513*

[Get Quote](#)

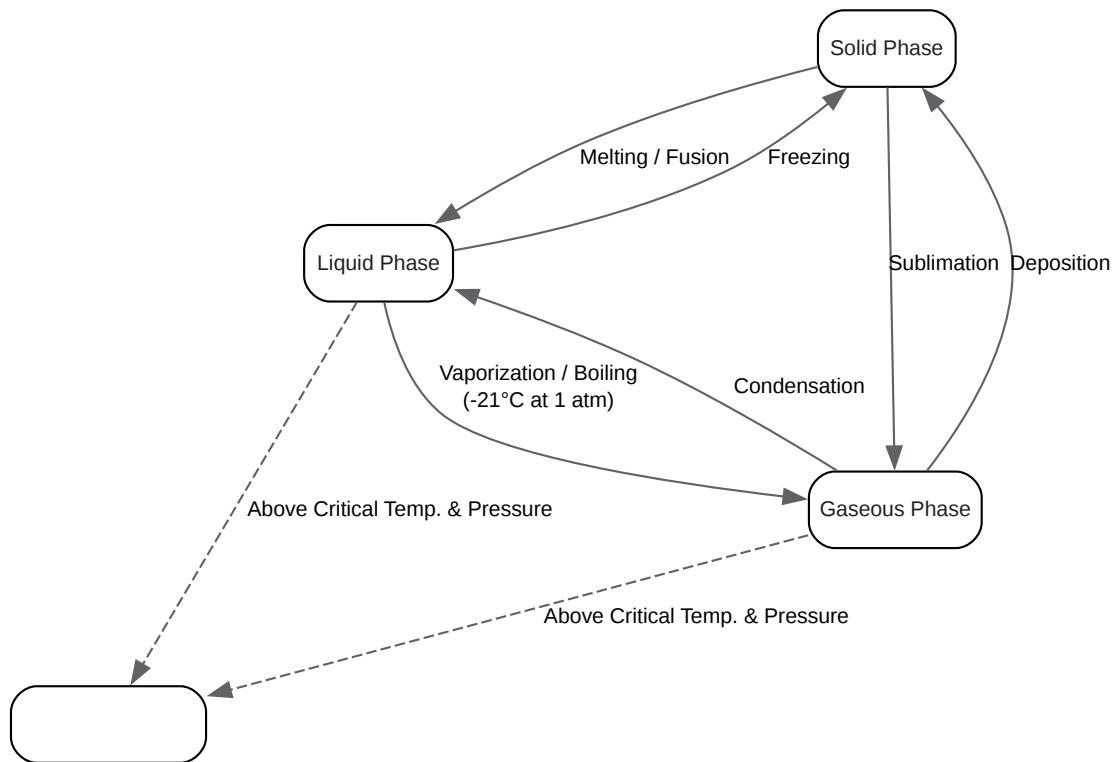
Prepared by: Gemini, Senior Application Scientist

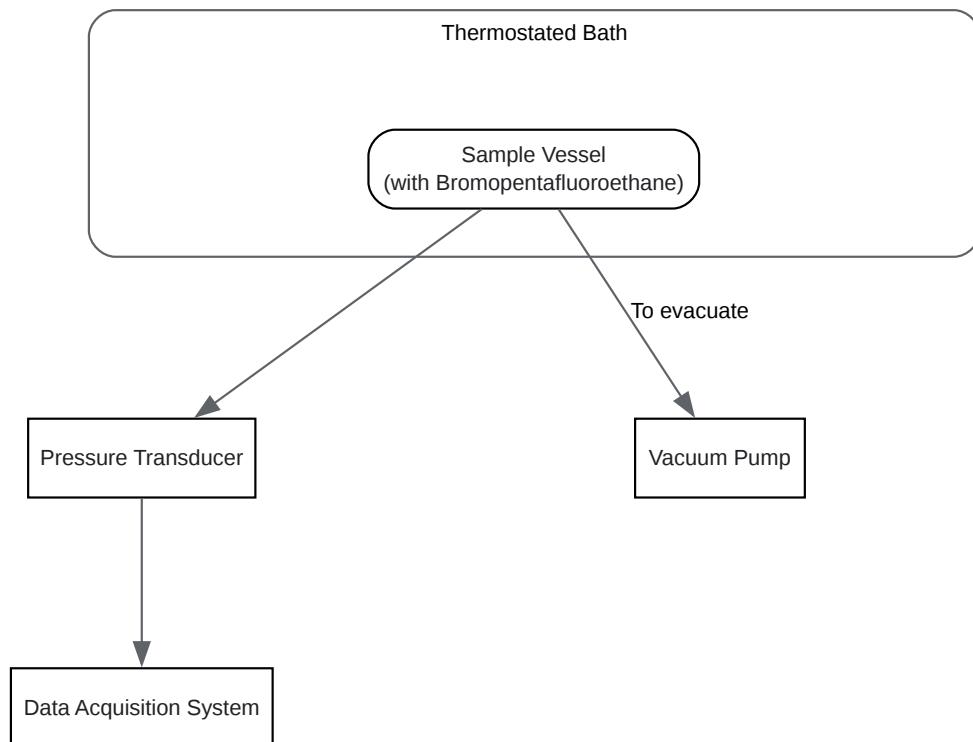
Introduction

Bromopentafluoroethane, with the chemical formula C₂BrF₅, is a halogenated ethane that has garnered significant interest across various industrial and scientific fields. Its unique combination of chemical stability, volatility, and electrical properties makes it a candidate for specialized applications, including as a fire suppressant, refrigerant, and dielectric gas. A thorough understanding of its thermodynamic properties is paramount for the design, optimization, and safe implementation of systems utilizing this compound.

This technical guide provides a comprehensive overview of the core thermodynamic properties of **Bromopentafluoroethane**. It is intended for researchers, scientists, and drug development professionals who require a detailed and practical understanding of this material. The guide moves from fundamental physicochemical data to in-depth analysis of its phase behavior, heat capacity, and enthalpy of vaporization. Furthermore, it offers detailed experimental protocols for the determination of key thermodynamic parameters, providing a self-validating framework for researchers.

Fundamental Physicochemical Properties


A clear identification of **Bromopentafluoroethane** is the first step in any technical assessment. The following table summarizes its key identifiers and fundamental physical properties.


Property	Value	Source(s)
Chemical Name	Bromopentafluoroethane	[1] [2]
Synonyms	1-Bromo-1,1,2,2,2-pentafluoroethane, Perfluoroethyl bromide	[1] [2]
CAS Number	354-55-2	[1] [2]
Molecular Formula	C ₂ BrF ₅	[1] [2]
Molecular Weight	198.917 g/mol	[1]
Boiling Point	-21 °C (252.15 K)	[1] [2]
Density	1.81 g/cm ³	[1] [2]

Phase Transition Properties

The phase behavior of **Bromopentafluoroethane** is critical for its application, particularly in systems that involve liquid-vapor cycles. The key phase transition properties are its normal boiling point, critical temperature, and critical pressure. These parameters define the operational limits of the substance in its liquid and gaseous forms.

The normal boiling point is the temperature at which the vapor pressure of the liquid equals the standard atmospheric pressure. For **Bromopentafluoroethane**, this is -21°C, indicating its high volatility.[\[1\]](#)[\[2\]](#) The critical temperature is the temperature above which the substance cannot exist as a liquid, regardless of the applied pressure. The critical pressure is the vapor pressure of the substance at its critical temperature. Beyond the critical point, the substance exists as a supercritical fluid, where the distinction between liquid and gas phases disappears. The NIST Web Thermo Tables (WTT) provide critically evaluated data for these properties.[\[2\]](#)

[Click to download full resolution via product page](#)

Caption: Experimental setup for static vapor pressure measurement.

Experimental Determination of Heat Capacity

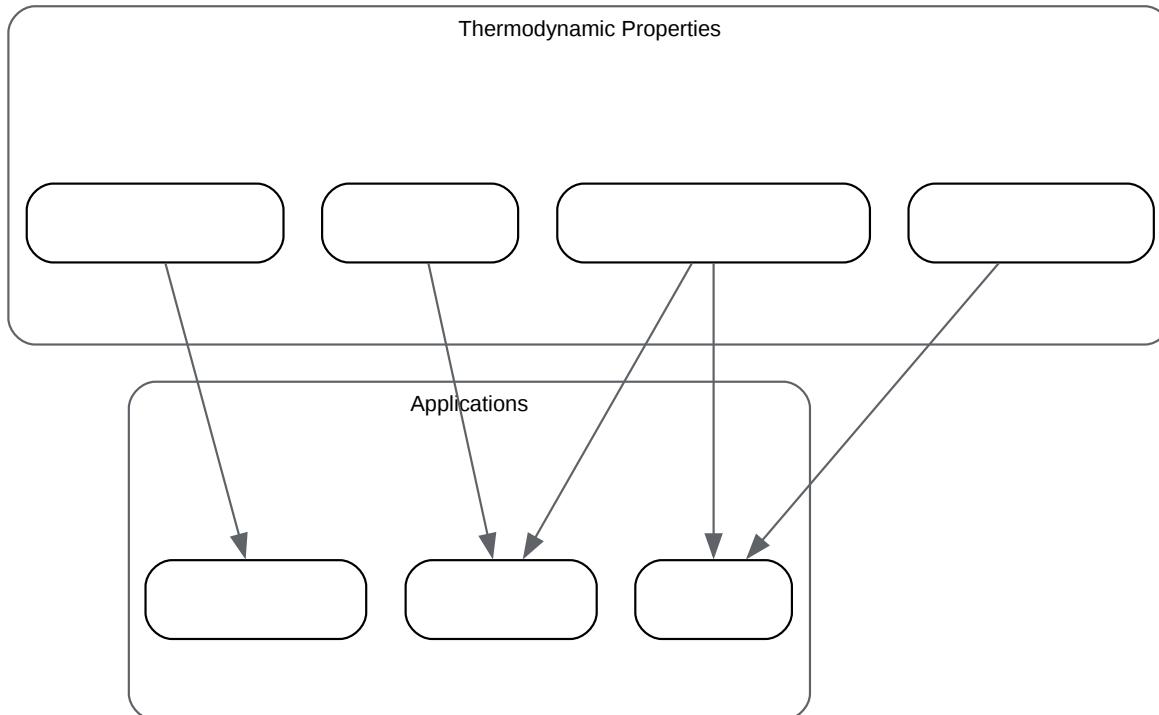
(Differential Scanning Calorimetry - DSC)

Differential Scanning Calorimetry (DSC) is a powerful technique for measuring the heat capacity of materials as a function of temperature. [3] Principle: The difference in the amount of heat required to increase the temperature of a sample and a reference is measured as a function of temperature.

Methodology:

- Sample Preparation: A known mass of **Bromopentafluoroethane** is hermetically sealed in a volatile sample pan. Due to its volatility, this must be done at a low temperature to prevent

sample loss.


- Calibration: The DSC instrument is calibrated for temperature and heat flow using standard reference materials (e.g., indium, sapphire).
- Measurement Procedure (Sapphire Method):
 - Baseline Run: An empty sample pan and an empty reference pan are run through the desired temperature program to obtain the baseline heat flow.
 - Reference Run: A sapphire standard of known mass is placed in the sample pan, and the temperature program is repeated.
 - Sample Run: The hermetically sealed sample pan containing **Bromopentafluoroethane** is placed in the instrument, and the temperature program is run for a third time.
- Calculation: The heat capacity of the sample is calculated by comparing the heat flow signals from the three runs.
- Data Analysis: The heat capacity is plotted as a function of temperature.

Applications

The thermodynamic properties of **Bromopentafluoroethane** are directly linked to its utility in various applications.

- Fire Suppressant: Its low boiling point and high heat of vaporization make it an effective fire extinguishing agent. [4][5] Upon discharge, it rapidly vaporizes, absorbing a significant amount of heat and displacing oxygen from the fire. The presence of bromine also contributes to the chemical inhibition of the combustion chain reaction.
- Refrigerant: As a refrigerant, its thermodynamic cycle relies on the absorption and release of heat during its phase transitions. A favorable vapor pressure-temperature relationship and a high enthalpy of vaporization are key to its efficiency in refrigeration systems. [6][7]*
- Dielectric Gas: For high-voltage applications, a gas with high dielectric strength is required to prevent electrical discharge. [8] Halogenated compounds like **Bromopentafluoroethane** can

exhibit good dielectric properties, making them potential alternatives to more environmentally harmful gases. [8]

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. bromopentafluoroethane [webbook.nist.gov]
- 2. bromopentafluoroethane -- Critically Evaluated Thermophysical Property Data from NIST/TRC Web Thermo Tables (WTT) [wtt-pro.nist.gov]

- 3. Differential scanning calorimetry - Wikipedia [en.wikipedia.org]
- 4. Ethane, 1-bromo-2-fluoro- [webbook.nist.gov]
- 5. NIST-JANAF Thermochemical Tables [janaf.nist.gov]
- 6. NIST-JANAF Thermochemical Tables [janaf.nist.gov]
- 7. ised-isde.canada.ca [ised-isde.canada.ca]
- 8. Dielectric gas - Wikipedia [en.wikipedia.org]
- To cite this document: BenchChem. [An In-Depth Technical Guide to the Thermodynamic Properties of Bromopentafluoroethane (C₂BrF₅)]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1581513#thermodynamic-properties-of-bromopentafluoroethane]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com